molecular formula C16H17NO3 B2926131 Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1211214-76-4

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No.: B2926131
CAS No.: 1211214-76-4
M. Wt: 271.316
InChI Key: AUJMXUNYGBNEPA-UHFFFAOYSA-N
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Description

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and immunology research. This small molecule features a furan-2-yl group linked via a methanone bridge to a pyrrolidine ring that is further substituted with a 4-methoxyphenyl group, a structural motif common in pharmacologically active agents. While the specific biological data for this compound is under investigation, its core structure is closely related to a class of furanylmethylpyrrolidine compounds that have been identified as potent small-molecule inhibitors of the ST2/IL-33 signaling pathway . The ST2/IL-33 axis plays a critical role in inflammatory and immune responses, and its inhibition is a promising therapeutic strategy for conditions like graft-versus-host disease (GVHD) . Research on analogous structures has shown that such inhibitors can reduce plasma levels of soluble ST2 (sST2), decrease the proliferation of alloreactive T cells, and increase the population of regulatory T cells (Tregs), thereby promoting immune tolerance . Furthermore, compounds containing the furan heterocycle are widely explored for their diverse biological activities. Structural analogs have demonstrated potential in antimicrobial research, showing suitable effects against various viral and bacterial targets . The presence of the pyrrolidine ring, a common feature in FDA-approved antibiotics, further underscores the potential of this scaffold in developing new anti-infective agents . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against a range of biological targets, particularly in the fields of immunology, inflammation, and infectious disease. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

furan-2-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-6-4-12(5-7-14)13-8-9-17(11-13)16(18)15-3-2-10-20-15/h2-7,10,13H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJMXUNYGBNEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 4-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to chlorophenyl or hydroxylated analogs .
  • Core Scaffold: Pyrazoline derivatives (e.g., T1, T2) exhibit higher anti-inflammatory and antiepileptic activities but suffer from metabolic instability due to the dihydropyrazole ring. In contrast, pyrrolidinyl methanones offer improved synthetic accessibility and stability .
  • Pharmacophore Flexibility : Hydroxyl or piperidine substitutions (e.g., in and ) modulate target selectivity, suggesting the target compound could be optimized for specific receptor affinities.

Key Observations :

  • Coupling Efficiency : EDCI/HOBt-mediated amidation (used for the target compound and 10a) provides consistently high yields (~86%) compared to microwave-assisted cyclization (~78%) .
  • Green Chemistry : Microwave synthesis (e.g., for T1/T2) reduces reaction times but requires specialized equipment, limiting scalability .

Biological Activity

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including biological activity data, case studies, and structural insights.

Chemical Structure and Properties

This compound exhibits a unique structure that combines a furan ring with a pyrrolidine moiety and a methoxy-substituted phenyl group. This structural configuration is significant for its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of pyrrolidine derivatives, including those similar to this compound. A comprehensive evaluation of various pyrrolidine compounds demonstrated notable antibacterial and antifungal activities.

Key Findings

  • Antibacterial Activity : In vitro assays revealed that certain pyrrolidine derivatives exhibited strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most potent compounds .
  • Antifungal Activity : Compounds structurally similar to this compound demonstrated antifungal properties against strains like Candida albicans, with MIC values indicating moderate efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. The methoxy group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability. SAR studies suggest that modifications in the substituents on the pyrrolidine ring can significantly impact the compound's efficacy against microbial strains .

Study 1: Antimicrobial Evaluation

A study conducted on various pyrrolidine derivatives, including those related to this compound, found that specific modifications led to improved antibacterial activity. The introduction of halogen groups was noted to enhance bioactivity significantly, suggesting that electronic effects play a critical role in antimicrobial efficacy .

Study 2: Anticancer Potential

In another investigation focusing on similar furan derivatives, researchers reported promising anticancer activities against various cancer cell lines. Compounds with methoxy substitutions displayed enhanced antiproliferative effects, indicating the potential for therapeutic applications in oncology .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organism
This compound0.0039Staphylococcus aureus
Pyrrolidine Derivative A0.025Escherichia coli
Pyrrolidine Derivative B0.015Candida albicans

Table 2: Anticancer Activity Against Cell Lines

Compound NameIC50 (µM)Cell Line
Furan Derivative A5.6MCF7 (Breast Cancer)
Methoxy-substituted Furan Derivative B3.2HeLa (Cervical Cancer)

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